molecular formula C7H7BO3 B13484169 1,3-Dihydro-2,1-benzoxaborole-1,4-diol

1,3-Dihydro-2,1-benzoxaborole-1,4-diol

Cat. No.: B13484169
M. Wt: 149.94 g/mol
InChI Key: IVKXXFQFHVVYKM-UHFFFAOYSA-N
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Description

1,3-Dihydro-2,1-benzoxaborole-1,4-diol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its versatile applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol typically involves the reaction of o-aminophenol with boric acid or boronic acids under specific conditions. One common method includes the following steps:

    Nucleophilic Substitution: The hydroxyl group of o-aminophenol reacts with a boronic acid derivative.

    Cyclization: The intermediate undergoes cyclization to form the benzoxaborole ring.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2,1-benzoxaborole-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert it into different boron-containing derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various boronic acids, borate esters, and substituted benzoxaboroles, which have applications in different fields of chemistry and biology.

Scientific Research Applications

1,3-Dihydro-2,1-benzoxaborole-1,4-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its antifungal, antibacterial, and antiviral properties. It is also studied for its potential use in treating parasitic infections.

    Industry: Utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in forming stable complexes with biological molecules, which is essential for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-2,1-benzoxaborole-1,6-diol
  • 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
  • Crisaborole

Uniqueness

1,3-Dihydro-2,1-benzoxaborole-1,4-diol is unique due to its specific hydroxyl group positioning, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H7BO3

Molecular Weight

149.94 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-4-ol

InChI

InChI=1S/C7H7BO3/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,9-10H,4H2

InChI Key

IVKXXFQFHVVYKM-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)O)O

Origin of Product

United States

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